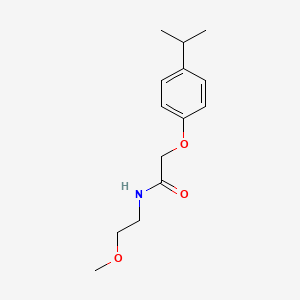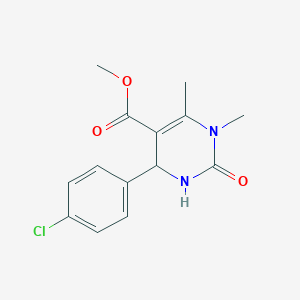
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed in the 1990s as a potential treatment for metabolic disorders such as diabetes and obesity. However, it has gained popularity in recent years as a performance-enhancing drug among athletes due to its ability to improve endurance and increase energy levels. In
Mechanism of Action
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in an improvement in endurance and energy levels.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to an increase in energy production. It also reduces inflammation and oxidative stress, which are associated with several diseases. Additionally, it improves insulin sensitivity and lipid metabolism, which can help in the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable and can be stored for a long time. However, it has limitations in terms of its solubility in water, which can make it difficult to administer in experiments. It also has potential toxicity concerns, which need to be carefully evaluated.
Future Directions
There are several future directions for the study of 2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide. One area of research is the development of more potent and selective PPARδ agonists. Another area is the investigation of its potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and neurodegenerative disorders. Additionally, there is a need for more studies to evaluate its safety and toxicity in humans.
Synthesis Methods
The synthesis of 2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide involves the reaction of 4-isopropylphenol with ethyl chloroacetate in the presence of a strong base such as sodium hydride. The resulting intermediate is then reacted with 2-methoxyethylamine to form the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-(4-isopropylphenoxy)-N-(2-methoxyethyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance lipid metabolism in animal models. It has also been investigated as a potential treatment for cardiovascular diseases, neurodegenerative disorders, and cancer.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(2)12-4-6-13(7-5-12)18-10-14(16)15-8-9-17-3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQYYOGMELPQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B5123385.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5123387.png)



![N-benzyl-1-cyclopropyl-N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5123431.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)

![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5123472.png)
![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)